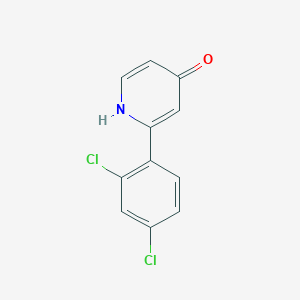

2-(2,4-Dichlorophenyl)-4-hydroxypyridine

Description

General Context of Substituted Hydroxypyridine Scaffolds in Modern Chemistry

Substituted hydroxypyridine scaffolds are a cornerstone in the field of heterocyclic chemistry, recognized for their versatile applications and presence in a multitude of biologically active compounds. These structures, characterized by a pyridine (B92270) ring bearing a hydroxyl group and other substituents, are considered "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to interact with a wide range of biological targets, forming the core of numerous pharmaceuticals and agrochemicals.

The inherent chemical properties of the hydroxypyridine ring, including its aromaticity, hydrogen-bonding capabilities, and potential for tautomerization into pyridone forms, make it a highly adaptable building block in drug design. The pyridine unit can be found in a vast array of natural and synthetic compounds, contributing to diverse biological profiles. Consequently, the synthesis and functionalization of these scaffolds remain an intensive area of investigation, aiming to generate novel molecules with enhanced efficacy and specificity.

Significance of the Dichlorophenyl Moiety and Hydroxyl Group in Pyridine-Based Systems

The specific combination of a 2,4-dichlorophenyl moiety and a 4-hydroxyl group on the pyridine ring endows 2-(2,4-Dichlorophenyl)-4-hydroxypyridine with a unique electronic and structural profile.

The Hydroxyl Group: The hydroxyl (-OH) group at the 4-position is a critical functional group that profoundly influences the molecule's physicochemical properties. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like enzymes and receptors. This group also increases the polarity of the molecule. Furthermore, the 4-hydroxypyridine (B47283) moiety exists in a tautomeric equilibrium with its corresponding pyridone form (4-pyridone). This equilibrium can be influenced by the solvent and the electronic nature of other substituents, which in turn affects the molecule's chemical reactivity and biological activity.

The Dichlorophenyl Moiety: The presence of a 2,4-dichlorophenyl group introduces several key features. The chlorine atoms are electron-withdrawing, which alters the electron density of both the phenyl and pyridine rings, thereby influencing the molecule's reactivity and the acidity of the hydroxyl group. The bulky nature of this group also imposes steric constraints, which can dictate the preferred conformation of the molecule and its ability to fit into specific binding pockets of biological targets. Halogen atoms, like chlorine, are also known to participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-receptor binding.

Identification of Research Gaps and Challenges Pertaining to 2-(2,4-Dichlorophenyl)-4-hydroxypyridine

Despite the clear theoretical interest in its structure, a survey of the scientific literature reveals a significant research gap concerning the specific compound 2-(2,4-Dichlorophenyl)-4-hydroxypyridine. While data and synthesis methods are available for related isomers and analogues, dedicated studies on this particular molecule are conspicuously absent.

Key Research Gaps Include:

Validated Synthesis Routes: There is a lack of established and optimized synthetic pathways specifically targeting the 2-(2,4-Dichlorophenyl)-4-hydroxypyridine isomer. General methods for preparing 4-hydroxypyridines exist, but their applicability and efficiency for this specific substitution pattern have not been documented google.com.

Physicochemical and Spectroscopic Data: Comprehensive characterization is missing. There is no publicly available, detailed analysis of its spectroscopic data (NMR, IR, Mass Spectrometry) or its fundamental physicochemical properties like melting point, solubility, and pKa.

Biological Activity Profile: The potential biological or pharmacological activities of this compound remain unexplored. While related structures containing dichlorophenyl and hydroxypyridone motifs have been investigated as potential therapeutic agents, no such studies have been reported for this molecule nih.govresearchgate.net.

This lack of fundamental data presents a significant challenge, as it hinders any computational or theoretical studies that could predict the molecule's behavior and potential applications. The table below compares the available information for related isomers, highlighting the specific knowledge gap for the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Availability of Research Data |

| 2-(2,4-Dichlorophenyl)-4-hydroxypyridine | Not Found | C11H7Cl2NO | ~240.09 g/mol | Very Limited / Not Available |

| 2-(2,4-Dichlorophenyl)-3-hydroxypyridine | 1261957-98-5 | C11H7Cl2NO | 240.09 g/mol | Commercially available, basic data exists bldpharm.com |

| 5-(2,4-Dichlorophenyl)-3-hydroxypyridine | 1262000-15-6 | C11H7Cl2NO | 240.09 g/mol | Commercially available, basic data exists a2bchem.com |

This table is generated based on available data and is for illustrative purposes.

Overview of Multidisciplinary Research Approaches for Complex Organic Molecules

Addressing the research gaps for a novel compound like 2-(2,4-Dichlorophenyl)-4-hydroxypyridine requires a modern, multidisciplinary approach. Contemporary organic chemistry is no longer confined to synthesis alone but integrates various scientific disciplines to gain a holistic understanding of a molecule.

A comprehensive investigation would typically involve:

Synthetic Chemistry: Development and optimization of efficient and scalable synthetic routes to produce the pure compound wjpmr.com.

Analytical Chemistry: Thorough characterization using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm the structure and purity. X-ray crystallography would be employed to determine its three-dimensional structure.

Computational Chemistry: Utilizing molecular modeling and quantum chemical calculations to predict the molecule's stable conformations, electronic properties, and potential interactions with biological targets. This can guide experimental work and help rationalize observed properties.

Pharmacology and Biochemistry: In vitro and in vivo screening to assess its biological activity. This involves testing the compound against various cell lines, enzymes, or receptors to identify any potential therapeutic effects.

By combining these approaches, researchers can efficiently move from molecular design and synthesis to a full understanding of a new compound's properties and potential applications, paving the way for innovation in fields ranging from medicine to materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-7-1-2-9(10(13)5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIWMIFSDCBRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692686 | |

| Record name | 2-(2,4-Dichlorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-99-8 | |

| Record name | 2-(2,4-Dichlorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 2,4 Dichlorophenyl 4 Hydroxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Pyridine-H3 | --- | Doublet | --- |

| Pyridine-H5 | --- | Doublet of Doublets | --- |

| Pyridine-H6 | --- | Doublet | --- |

| Dichlorophenyl-H | --- | Multiplet | --- |

| OH | --- | Broad Singlet | --- |

Note: Actual chemical shifts and coupling constants would need to be determined experimentally.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, specific experimental ¹³C NMR data for 2-(2,4-Dichlorophenyl)-4-hydroxypyridine is not widely published. A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum would be expected to show distinct signals for each unique carbon atom in the dichlorophenyl and hydroxypyridine rings. The carbon atom attached to the hydroxyl group (C4 of the pyridine (B92270) ring) and the carbons bearing the chlorine atoms on the phenyl ring would have characteristic chemical shifts.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | --- |

| Pyridine-C3 | --- |

| Pyridine-C4 | --- |

| Pyridine-C5 | --- |

| Pyridine-C6 | --- |

| Dichlorophenyl-C1' | --- |

| Dichlorophenyl-C2' | --- |

| Dichlorophenyl-C3' | --- |

| Dichlorophenyl-C4' | --- |

| Dichlorophenyl-C5' | --- |

| Dichlorophenyl-C6' | --- |

Note: Actual chemical shifts would need to be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between the dichlorophenyl and hydroxypyridine moieties, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity of protons within the pyridine and dichlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the C2 of the pyridine ring and the C1' of the dichlorophenyl ring.

The collective data from these 2D NMR experiments would provide a comprehensive and unambiguous structural assignment of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine would be expected to exhibit characteristic absorption bands for the various functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would likely appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl group would be expected in the fingerprint region, typically below 800 cm⁻¹.

Anticipated FT-IR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3400-3200 (broad) |

| Aromatic C-H Stretch | 3100-3000 |

| C=C/C=N Stretch (Aromatic/Pyridine) | 1600-1450 |

| C-O Stretch | 1260-1000 |

| C-Cl Stretch | < 800 |

Note: Actual wavenumbers would need to be determined experimentally.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong IR absorptions are observed for polar bonds like C=O and O-H, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine would be expected to show strong signals for the aromatic ring vibrations. The C-Cl bonds are also known to be strong Raman scatterers.

Anticipated Raman Data:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| C=C Stretch (Aromatic/Pyridine) | 1600-1550 |

| C-Cl Stretch | 800-600 |

Note: Actual Raman shifts would need to be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-(2,4-Dichlorophenyl)-4-hydroxypyridine, this method provides the molecular weight and offers significant insight into its structure through the analysis of fragmentation patterns. While a specific, published mass spectrum for this compound is not available in the reviewed scientific literature, a theoretical analysis based on its structure allows for the prediction of its key mass spectrometric features.

The molecular formula of the compound is C₁₁H₇Cl₂NO. The presence of two chlorine atoms is particularly significant, as the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) produces a highly characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments. This results in a distinctive cluster of peaks, typically M, M+2, and M+4, with predictable relative intensities, which is a key signature in its mass spectrum.

Expected Molecular Ion Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₇Cl₂NO |

| Monoisotopic Mass | 238.99 g/mol |

| Average Mass | 240.09 g/mol |

| Expected Molecular Ion Peaks (m/z) | [M]⁺: 239, [M+2]⁺: 241, [M+4]⁺: 243 |

| Expected Isotopic Ratio ([M]⁺:[M+2]⁺:[M+4]⁺) | ~9:6:1 |

The fragmentation of the molecular ion is driven by its energetic instability after ionization. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For 2-(2,4-Dichlorophenyl)-4-hydroxypyridine, fragmentation would likely occur through several predictable pathways based on established principles for similar heterocyclic and aromatic compounds. chemguide.co.ukresearchgate.net

Key expected fragmentation pathways include:

Loss of CO: The 4-hydroxypyridine (B47283) moiety exists in tautomeric equilibrium with its 4-pyridone form. The pyridone tautomer can readily lose a molecule of carbon monoxide (CO, 28 Da).

Cleavage of the C-C bond: The bond connecting the dichlorophenyl ring and the pyridine ring is a likely point of cleavage.

Loss of Chlorine: Fragmentation can involve the loss of a chlorine radical (Cl•, 35/37 Da) or a molecule of HCl (36/38 Da) from the dichlorophenyl group.

Predicted Fragmentation Data

| Predicted Fragment Ion (m/z) | Plausible Origin |

|---|---|

| 211/213/215 | [M - CO]⁺ |

| 204/206 | [M - Cl]⁺ |

| 144/146 | [C₆H₃Cl₂]⁺ (Dichlorophenyl fragment) |

| 111 | Loss of a second Cl from the [C₆H₃Cl₂]⁺ fragment |

| 95 | [C₅H₄NOH]⁺ (Hydroxypyridine fragment) |

X-ray Diffraction Crystallography for Solid-State Structure Determination

An XRD analysis would unambiguously determine the following:

Tautomeric Form: It would confirm whether the molecule exists as 4-hydroxypyridine or its 4-pyridone tautomer in the crystal lattice. Intermolecular hydrogen bonding strongly favors the pyridone form in the solid state for the parent compound. researchgate.net

Molecular Conformation: The dihedral angle between the planes of the pyridine and dichlorophenyl rings would be precisely measured, defining the twist of the molecule.

Intermolecular Interactions: The analysis would reveal the network of non-covalent interactions, such as hydrogen bonds (e.g., between the hydroxyl/amine proton and the carbonyl/nitrogen of a neighboring molecule) and potential π-π stacking interactions, which govern how the molecules pack together in the crystal. researchgate.net

Crystallographic Parameters: The fundamental properties of the crystal, including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell would be established. nih.gov

Should an XRD analysis be performed, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below.

Illustrative Crystallographic Data Table

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | e.g., 4 |

| Key Bond Length (e.g., C-Cl) | Ångstroms (Å) |

| Key Bond Angle (e.g., C-N-C) | Degrees (°) |

| Dihedral Angle (Ring-Ring) | Degrees (°) |

| Hydrogen Bond Distances | Ångstroms (Å) |

This comprehensive structural data is crucial for understanding the molecule's physical properties and for rationalizing its chemical behavior.

Theoretical and Computational Chemistry Investigations of 2 2,4 Dichlorophenyl 4 Hydroxypyridine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of molecules at a quantum mechanical level. These methods provide information about the electron distribution, molecular orbitals, and electrostatic potential, which are key to predicting chemical reactivity and properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the ground state properties of molecules due to its balance of accuracy and computational cost. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and other electronic properties.

For instance, in a study of a related compound, (Z)-3-(2,4-dichlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one, DFT calculations using the B3LYP/6-311++G(d,p) basis set were employed to determine its optimized geometrical parameters, such as bond lengths and angles. ijstr.org The calculated parameters were found to be in good agreement with experimental data, demonstrating the reliability of the DFT method for such systems. ijstr.org Similarly, DFT has been used to study the structural and electronic properties of other substituted pyridine (B92270) derivatives, providing insights into their stability and reactivity. rsc.orgmdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Related Dichlorophenyl Compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl (average) | 1.756 |

| C-N (imidazole) | 1.365 |

| C=O | 1.223 |

| C-C-N (angle) | 116.8 |

| C-C-Cl (angle) | 119.9 |

Note: This data is for (Z)-3-(2,4-dichlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one and is presented for illustrative purposes. ijstr.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). schrodinger.comscholarsresearchlibrary.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

In studies of similar dichlorophenyl derivatives and other substituted pyridines, FMO analysis has been crucial. For example, the HOMO-LUMO analysis of (Z)-3-(2,4-dichlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one revealed its charge transfer characteristics and reactivity. ijstr.org Likewise, a study on 3-bromo-2-hydroxypyridine (B31989) showed that the HOMO-LUMO energy gap is influenced by the solvent, indicating the role of the environment in the molecule's electronic properties. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.880 |

| LUMO | -1.475 |

| Energy Gap (ΔE) | 5.405 |

Note: This data is for 3-bromo-2-hydroxypyridine in DMSO and is presented for illustrative purposes. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scholarsresearchlibrary.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). ymerdigital.com

For the related compound (Z)-3-(2,4-dichlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one, the MEP map indicated that the regions around the oxygen and nitrogen atoms are the most electron-rich, making them likely sites for electrophilic attack. ijstr.org In another study on 2-ethoxy-4-{(E)-[(3-nitrophenyl)imino]methyl}phenol, the MEP map confirmed the presence of intramolecular interactions and identified the electrophilic and nucleophilic sites. ymerdigital.com Such analysis would be equally informative for 2-(2,4-dichlorophenyl)-4-hydroxypyridine, helping to predict its interaction with other molecules.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity. These descriptors are derived from the electronic structure calculations and are used to understand and predict chemical behavior.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. Hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness. The electrophilicity index quantifies the energy lowering of a system when it is saturated with electrons from the environment. scholarsresearchlibrary.com

While specific values for 2-(2,4-dichlorophenyl)-4-hydroxypyridine are not available, studies on related compounds demonstrate the utility of these descriptors. For instance, the global reactivity descriptors for 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile were calculated to assess its reactivity in biological systems. mdpi.com

Table 3: Illustrative Global Reactivity Descriptors for a Related Dichlorophenyl Compound

| Descriptor | Value (eV) |

| Hardness (η) | 2.703 |

| Softness (S) | 0.370 |

| Electrophilicity Index (ω) | 2.34 |

Note: This data is for 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile and is presented for illustrative purposes. mdpi.com

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule. scm.com The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to distinguish between sites susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). bas.bg

Fukui function analysis has been applied to various heterocyclic compounds to understand their site-selectivity in chemical reactions. For example, in a study of 2,4-dichlorobiphenyl, Fukui functions were calculated to identify the atoms most susceptible to electrophilic attack. researchgate.net A similar analysis on 6-amino-7,9-dihydropurine-8-thione used Fukui functions to explain the chemical selectivity of its reactive sites. bas.bg For 2-(2,4-dichlorophenyl)-4-hydroxypyridine, this analysis would pinpoint the specific atoms on both the dichlorophenyl and hydroxypyridine rings that are most likely to participate in chemical reactions.

Conformational Analysis and Tautomerism Studies

The three-dimensional arrangement of atoms in 2-(2,4-Dichlorophenyl)-4-hydroxypyridine and its ability to exist in different isomeric forms are critical determinants of its chemical and physical properties.

A pivotal aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. In the case of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine, this equilibrium is between the 4-hydroxypyridine (B47283) tautomer and the 4-pyridone tautomer.

The position of this equilibrium is dictated by the relative stability of the two forms, which can be evaluated using computational methods. Generally, for simple 4-hydroxypyridines, the pyridone form is significantly more stable and thus predominates in most conditions. researchgate.netyoutube.com This preference is attributed to a combination of factors, including the greater strength of the carbon-oxygen double bond in the pyridone compared to the carbon-oxygen single bond in the hydroxypyridine, and the resonance stabilization of the pyridone ring. wayne.edu

Ab initio calculations on the parent 4-pyridone/4-hydroxypyridine system have shown that the 4-pyridone form is more stable. wayne.edunih.gov Theoretical estimates, after accounting for geometry optimization, polarization functions, correlation energy, and zero-point vibration energy, indicate that 4-hydroxypyridine is less stable than 4-pyridone. wayne.edunih.gov While specific computational studies on 2-(2,4-Dichlorophenyl)-4-hydroxypyridine are not widely available, the principles derived from studies of simpler, related molecules provide a strong indication of the likely tautomeric preference. The presence of the bulky and electron-withdrawing 2,4-dichlorophenyl substituent at the 2-position is expected to influence the electronic distribution within the pyridine ring, which could quantitatively shift the equilibrium, but the qualitative preference for the pyridone form is anticipated to remain.

Table 1: General Tautomeric Equilibrium Trends for 4-Hydroxypyridine/4-Pyridone Systems

| Tautomer | General Stability | Key Contributing Factors |

| 4-Hydroxypyridine | Less Stable | Aromaticity of the pyridine ring. |

| 4-Pyridone | More Stable | Strong C=O bond, resonance stabilization. wayne.edu |

Note: This table represents generalized findings for the 4-hydroxypyridine/4-pyridone tautomeric system. Specific energetic differences for 2-(2,4-Dichlorophenyl)-4-hydroxypyridine would require dedicated computational analysis.

The surrounding solvent environment can play a crucial role in determining the position of the tautomeric equilibrium. The preference for one tautomer over another can be significantly altered by the polarity of the solvent. For the parent 2-hydroxypyridine (B17775)/2-pyridone system, the pyridone tautomer is favored in polar solvents, while in the gas phase or non-polar solvents, the hydroxypyridine form can be more prevalent. nih.gov This is because the pyridone tautomer is typically more polar than the hydroxypyridine form and is therefore better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding. researchgate.netresearchgate.net

In the case of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine, it is expected that polar solvents would similarly favor the 4-pyridone tautomer. The magnitude of this solvent effect would depend on the difference in polarity between the two tautomers and the specific interactions with the solvent molecules. Linear solvation energy relationships (LSER) have been used to rationalize the influence of solvents on the tautomeric equilibrium in related substituted hydroxypyridine systems. researchgate.net

Table 2: Expected Solvent Effects on the Tautomeric Equilibrium of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine

| Solvent Type | Expected Predominant Tautomer | Rationale |

| Non-polar (e.g., Cyclohexane) | 4-Hydroxypyridine may be more significant | Lower stabilization of the more polar pyridone form. |

| Polar Aprotic (e.g., DMSO) | 4-Pyridone | Stabilization of the polar pyridone tautomer through dipole-dipole interactions. researchgate.net |

| Polar Protic (e.g., Water, Methanol) | 4-Pyridone | Strong stabilization of the pyridone tautomer through hydrogen bonding. nih.govresearchgate.net |

Note: This table is based on established principles of solvent effects on tautomeric equilibria of similar compounds. nih.govresearchgate.netresearchgate.net The precise equilibrium constants would need to be determined experimentally or through specific computational models for 2-(2,4-Dichlorophenyl)-4-hydroxypyridine.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions are the subtle forces that dictate how molecules interact with each other, influencing properties such as crystal packing, solubility, and biological activity.

Hydrogen bonding is a critical intermolecular force for 2-(2,4-Dichlorophenyl)-4-hydroxypyridine. In its 4-hydroxypyridine form, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the more prevalent 4-pyridone tautomer, the N-H group is a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor.

In the solid state, these hydrogen bonds can lead to the formation of well-ordered, two-dimensional or three-dimensional networks. researchgate.netnih.gov For instance, in related pyridone structures, it is common to observe the formation of hydrogen-bonded dimers or chains. Computational and experimental studies on other hydroxy-substituted nitrogen heterocycles have demonstrated the importance of O-H⋯N or N-H⋯O hydrogen bonds in their crystal packing. rsc.org The specific nature of the hydrogen bonding network in crystalline 2-(2,4-Dichlorophenyl)-4-hydroxypyridine would be influenced by the steric hindrance of the dichlorophenyl group.

The aromatic rings in 2-(2,4-Dichlorophenyl)-4-hydroxypyridine, namely the pyridine and the dichlorophenyl rings, can participate in π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic systems, contribute significantly to the stability of the crystal structure and can influence molecular aggregation in solution. nih.govresearchgate.net

The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements. rsc.org The presence of the electron-withdrawing chlorine atoms on the phenyl ring can modulate the electron density of the aromatic system, which in turn affects the nature and strength of the π-stacking interactions. Computational tools such as Non-Covalent Interaction (NCI) plot analysis can be used to visualize and characterize these weak interactions. nih.govnih.gov Studies on other aromatic systems have shown that π-stacking can be a dominant force in the formation of molecular assemblies. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While no specific molecular dynamics (MD) simulations for 2-(2,4-Dichlorophenyl)-4-hydroxypyridine were found in the reviewed literature, this computational technique would be highly valuable for exploring its conformational landscape. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the accessible conformations and their relative energies. nih.govmdpi.com

For a molecule like 2-(2,4-Dichlorophenyl)-4-hydroxypyridine, a key conformational variable is the torsion angle between the pyridine and the dichlorophenyl rings. MD simulations could reveal the preferred orientation of these two rings relative to each other and the energy barriers for rotation around the connecting single bond. Furthermore, simulations in different solvent environments would provide insights into how intermolecular interactions with the solvent molecules influence the conformational preferences and the dynamics of the tautomeric equilibrium. Such studies have been applied to other complex heterocyclic systems to understand their behavior in solution.

Nonlinear Optical (NLO) Properties

Information regarding the nonlinear optical properties of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine is not available in the reviewed scientific literature. Computational studies detailing its first-order hyperpolarizability (β), dipole moment (μ), and polarizability (α) have not been found. Consequently, no data tables or detailed research findings on the NLO characteristics of this compound can be presented.

Derivatization Strategies and Structure Activity Relationship Sar Elucidations of 2 2,4 Dichlorophenyl 4 Hydroxypyridine Analogs

Design Principles for Novel 2-(2,4-Dichlorophenyl)-4-hydroxypyridine Derivatives

The design of new analogs of 2-(2,4-dichlorophenyl)-4-hydroxypyridine is guided by established principles of medicinal chemistry, aiming to optimize the molecule's interaction with its biological target. This involves a systematic exploration of the chemical space around the core scaffold.

Rational Modification of the Pyridine (B92270) Ring

Strategic C-H functionalization of the pyridine ring is a powerful tool for introducing diversity. nih.govgoogle.com This can be achieved through various methods, including Minisci-type reactions for alkylation. nih.govnih.gov The regioselectivity of these reactions is a key consideration, with C4-alkylation being a common target to avoid steric hindrance with the 2-aryl substituent. nih.gov

Substituent Effects on the Dichlorophenyl Moiety

The 2,4-dichloro substitution pattern on the phenyl ring is a critical determinant of the compound's activity. The chlorine atoms influence the molecule's conformation and electronic distribution. Modifications to this part of the scaffold, such as altering the position or nature of the halogen substituents, can provide valuable SAR insights. For example, replacing chlorine with other halogens like bromine or fluorine, or introducing other small substituents, can fine-tune the lipophilicity and electronic character of the phenyl ring.

Studies on analogous structures, such as 4-hydroxy-4-phenylpiperidines, have shown that the nature and position of substituents on the phenyl ring are crucial for biological activity. nih.gov For instance, the presence of chloro substituents on the phenyl ring has been found to be important for the activity of some compounds.

Functionalization of the Hydroxyl Group

The 4-hydroxyl group is a key functional handle for derivatization, offering a site for introducing a wide variety of functional groups through alkylation and acylation. These modifications can impact the molecule's solubility, metabolic stability, and ability to form hydrogen bonds. The conversion of the hydroxyl group to an ether or an ester can significantly alter the compound's pharmacokinetic profile.

Synthetic Pathways for Derivatization

The synthesis of novel derivatives of 2-(2,4-dichlorophenyl)-4-hydroxypyridine relies on a range of established and modern synthetic methodologies.

Alkylation and Acylation of the Hydroxyl Group

The alkylation of the 4-hydroxyl group of hydroxypyridines can be achieved using various alkylating agents under basic conditions. researchgate.net The choice of base and solvent can influence the regioselectivity between N-alkylation and O-alkylation. For 4-hydroxypyridines, O-alkylation is a common outcome. The use of phase-transfer catalysts can also facilitate these reactions. A variety of alkyl halides or other electrophiles can be employed to introduce diverse alkyl chains. nih.gov

Acylation of the hydroxyl group is typically performed using acyl chlorides or anhydrides in the presence of a base. This reaction converts the hydroxyl group into an ester, which can act as a prodrug moiety or directly contribute to the molecule's activity.

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halides | Iodomethane | 4-Methoxy-2-(2,4-dichlorophenyl)pyridine |

| Acyl Chlorides | Acetyl chloride | 2-(2,4-Dichlorophenyl)-4-pyridyl acetate (B1210297) |

| Epoxides | Ethylene oxide | 2-(2-(2-(2,4-Dichlorophenyl)-4-pyridyloxy)ethoxy)ethanol |

Halogenation and Cross-Coupling Strategies for Ring Modifications

The introduction of additional halogen atoms onto the pyridine ring can provide handles for further functionalization through cross-coupling reactions. Selective halogenation of pyridines can be achieved using various reagents and conditions. nih.gov For instance, N-oxides can be used to direct halogenation to specific positions.

Once halogenated, the pyridine ring can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical diversity of the analogs. The Suzuki coupling, for example, involves the reaction of a halo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. The Sonogashira coupling, on the other hand, couples a halo-pyridine with a terminal alkyne.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Moiety |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Phenylamino |

Elucidation of Structure-Activity Relationships through Analog Series

The systematic modification of a lead compound and the subsequent evaluation of its biological activity is a fundamental approach in medicinal chemistry to elucidate Structure-Activity Relationships (SAR). This process allows for the identification of key structural motifs responsible for the desired biological effects and provides a roadmap for further optimization.

While specific SAR studies on 2-(2,4-Dichlorophenyl)-4-hydroxypyridine are not extensively available in the public domain, the broader class of 2-aryl-4-hydroxypyridones and related structures has been investigated, providing valuable insights. For instance, in a series of 4-hydroxy-2-pyridones developed as antituberculosis agents, preliminary SAR studies highlighted the importance of substituents at the 6-position of the pyridone ring. nih.gov The introduction of higher cycloalkyl groups at this position led to a significant improvement in potency against Mycobacterium tuberculosis. nih.gov The lead compound from this study, which featured a dimethylcyclohexyl group at the 6-position, demonstrated potent in vitro activity against both drug-sensitive and multi-drug resistant tuberculosis strains. nih.gov

In another study focusing on 2-phenylpyran-4-ones as selective COX-2 inhibitors, a related but distinct heterocyclic system, the nature of the substituents on the phenyl ring and the pyranone core was found to be critical for activity and selectivity. nih.gov This suggests that for analogs of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine, variations in the substitution pattern on the dichlorophenyl ring could significantly modulate their biological activity.

The following table summarizes the structural features and their impact on the in vitro biological activity of related pyridine and pyranone analogs.

| Scaffold | Position of Variation | Structural Modification | Observed In Vitro Biological Modulation |

| 4-Hydroxy-2-pyridone | 6-position | Introduction of higher cycloalkyl groups (e.g., dimethylcyclohexyl) | Significant improvement in anti-tuberculosis activity. nih.gov |

| 2-Phenylpyran-4-one | Phenyl ring and pyranone core | Varied substituents | Modulation of COX-2 inhibitory activity and selectivity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

While a specific QSAR model for 2-(2,4-Dichlorophenyl)-4-hydroxypyridine was not identified, studies on related structures demonstrate the utility of this approach. For a series of 4-hydroxypyridine (B47283) derivatives investigated as inhibitors of the Hill reaction in photosynthesis, a QSAR study was conducted to correlate their inhibitory efficiency with various physicochemical parameters. scilit.com Similarly, for 2-phenylpyran-4-ones, a classical Hansch analysis, a type of QSAR study, revealed that hydrophobic, electronic, and steric factors of the substituents on the phenyl ring were crucial for their COX-2 inhibitory activity. nih.gov The model also indicated that the size and lipophilicity of the substituents could influence the selectivity for COX-2 over COX-1. nih.gov

A 2D-QSAR study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors also highlighted the importance of autocorrelated descriptors in predicting enzyme inhibition, achieving a high level of statistical validation. nih.gov These examples underscore the potential of QSAR modeling to guide the design of novel analogs of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine with enhanced biological activities.

The table below presents findings from QSAR studies on related heterocyclic compounds.

| Compound Series | Biological Target/Activity | Key Findings from QSAR Model |

| 4-Hydroxypyridine derivatives | Inhibition of Hill reaction (photosynthesis) | Correlation between physicochemical parameters and inhibitory efficiency. scilit.com |

| 2-Phenylpyran-4-ones | COX-2 Inhibition | Hydrophobic, electronic, and steric properties of phenyl ring substituents are critical for activity. Size and lipophilicity influence selectivity. nih.gov |

| Dihydropyrimidinone derivatives | Alkaline Phosphatase Inhibition | Autocorrelated descriptors are important for predicting enzyme inhibition. nih.gov |

Bioisosteric Replacements in 2-(2,4-Dichlorophenyl)-4-hydroxypyridine Analogs

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a powerful tool in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. For the 2-(2,4-Dichlorophenyl)-4-hydroxypyridine scaffold, several bioisosteric replacements could be envisioned to modulate its properties.

The pyridine ring itself could be considered a bioisostere of other five- or six-membered heterocyclic rings. Exploring alternative heterocyclic cores could lead to novel analogs with improved properties.

The following table lists potential bioisosteric replacements for different moieties of the 2-(2,4-Dichlorophenyl)-4-hydroxypyridine scaffold.

| Original Moiety | Potential Bioisosteric Replacement(s) | Potential Impact on Properties |

| Dichlorophenyl | Difluorophenyl, Dibromophenyl, Trifluoromethylphenyl | Altered electronics, lipophilicity, and metabolic stability. |

| 4-Hydroxyl group | Amino, Thiol, Methoxy (B1213986) | Modified hydrogen bonding capacity and acidity/basicity. |

| Pyridine ring | Pyrimidine (B1678525), Pyrazine, Thiophene, Furan | Changes in ring electronics, geometry, and metabolic profile. |

Mechanistic Investigations of Biological Interactions and Target Modulation

Exploration of Molecular Targets and Pathways

Derivatives containing the 2,4-dichlorophenyl moiety have been investigated for their inhibitory effects on crucial cellular enzymes, notably Topoisomerase II (Topo II) and, to a lesser extent, their association with pathways involving the BAG3 protein.

Topoisomerase II Inhibition: The 2,4-dichlorophenyl group has been incorporated into various heterocyclic scaffolds to explore its potential as a Topoisomerase II inhibitor for anticancer applications. Research has shown that the inclusion of electron-withdrawing groups, such as the 2,4-dichloro substitution, on a phenyl ring attached to a 1,3,4-thiadiazole (B1197879) core can define the compound as a Topo II poison. acs.org Similarly, modifications to pyridine-based inhibitors, including the strategic placement of hydroxyl groups and the nature of aryl substituents, can alter their mechanism of action from catalytic inhibition to poisoning. acs.org

In one study, uracil-fused indenopyridine derivatives were synthesized, with biochemical experiments suggesting that they undergo intracellular oxidation to form planar pyridines that inhibit Topoisomerase II activity. nih.gov The derivative 5-(2,4-Dichlorophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione was identified as an active compound in this series, inducing apoptosis in human cancer cells. nih.gov Furthermore, spirooxindole derivatives featuring a 2,4-dichlorophenyl substituent have been reported as dual inhibitors of Topoisomerase I and Topoisomerase II. rsc.org These findings underscore the relevance of the 2,4-dichlorophenyl pyridine-like scaffold in the design of Topo II-targeting agents.

BAG3 Protein Association: The Bcl-2-associated athanogene 3 (BAG3) protein is a key regulator of cellular processes, and its expression is often increased in tumor cells. researchgate.net While direct inhibition of BAG3 by 2-(2,4-Dichlorophenyl)-4-hydroxypyridine has not been explicitly detailed, related compounds have been identified in relevant screening programs. For instance, N-(2,4-Dichlorophenyl)-2-(2',4'-dioxospiro[fluorene-9,5'-imidazolidine]-3'-yl)acetamide was identified as a hit candidate with hypoglycemic and aldose reductase inhibitory activity in a context where BAG3's role as a potential chemotherapeutic target was noted. researchgate.net This suggests a potential, though indirect, intersection between compounds bearing the 2,4-dichlorophenyl group and pathways involving BAG3.

The 2,4-dichlorophenyl structural motif is a key feature in a variety of ligands designed to target cannabinoid receptors (CBRs), particularly the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. d-nb.infonih.gov

Derivatives of 1-(2,4-dichlorophenyl)pyrazole have been extensively developed as potent and selective CB1 receptor antagonists. nih.gov For example, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid and its amide derivatives demonstrate high affinity for the CB1 receptor, with some compounds showing Ke values in the sub-nanomolar range and significant selectivity over the CB2 receptor. nih.gov The development of these peripherally restricted antagonists was pursued to avoid the central nervous system side effects observed with earlier CB1 inverse agonists like rimonabant. nih.gov

Recent studies have focused on creating fluorescent probes based on these pyrazole (B372694) scaffolds to visualize the CB1 receptor in real-time. acs.org A compound in this series, Ethyl 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamido)-2-ethylbutanoate, exhibited a Ki of 11 nM for the human CB1 receptor with 28-fold selectivity over the CB2 receptor. acs.org Other related structures, such as pyridine-3-carboxamides containing the (2,4-dichlorophenyl)amino group, have also been identified as CB2 receptor agonists. bohrium.comresearchgate.net

Table 1: Cannabinoid Receptor Binding Affinity of Selected 2,4-Dichlorophenyl Derivatives

| Compound Structure/Name | Target Receptor | Binding Affinity (Ki or Ke) | Selectivity | Reference |

|---|---|---|---|---|

| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Compound 11) | CB1 | 0.44 nM (Ke) | 1600-fold over CB2 | nih.gov |

| Ethyl 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamido)-2-ethylbutanoate (Compound 14) | CB1 | 11 nM (Ki) | 28-fold over CB2 | acs.org |

| SR147778 | CB1 | Potent Antagonist | Selective vs. CB2 | researchgate.net |

Compounds incorporating the 2,4-dichlorophenyl moiety have demonstrated the ability to modulate key inflammatory and stress-related signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) cascades.

NF-κB Pathway: The NF-κB transcription factor is a critical controller of genes involved in inflammation. researchgate.net Several derivatives containing the 2,4-dichlorophenyl group have been shown to inhibit this pathway. A triazole-indole hybrid molecule was found to inhibit the activation of NF-κB (p65) in a dose-dependent manner. researchgate.net Similarly, an acrylate (B77674) derivative, designed as an NLRP3 inflammasome inhibitor, also demonstrated the ability to block the NF-κB pathway, thereby reducing the expression of genes for TNFα, IL-6, and IL-1β. manchester.ac.uk Furthermore, certain 4-thiazolidinone (B1220212) derivatives are thought to exert pro-apoptotic effects through the inhibition of the NF-κB pathway, potentially mediated by PPARγ activation. dmed.org.ua A pyridine-bearing benzenesulfonamide (B165840) derivative with a 2,4-dichlorophenyl group was also found to affect the TLR7/NF-κB/MAPK signaling pathway. researchgate.net

In Vitro Cellular Activity Profiling (Non-Human)

The 2,4-dichlorophenyl pyridine (B92270) scaffold and related heterocyclic structures have shown significant antiproliferative and cytotoxic activity against a variety of cancer cell lines in vitro.

A series of 1,3,4-thiadiazole derivatives bearing a 2,4-dichlorophenyl group demonstrated inhibitory effects on the proliferation of MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values ranging from 70 to 170 μM. acs.org In another study, a uracil-fused indenopyridine containing a 5-(2,4-Dichlorophenyl) substituent proved active in antiproliferative assays against human cancer cells. nih.gov

More potent activity has been observed with other scaffolds. A benzenesulfonamide derivative that includes a 4-(2,4-dichlorophenyl)pyridine moiety showed notable anti-cancer activity against MCF-7 cells. researchgate.net Spirooxindole derivatives with a 2,4-dichlorophenyl group were found to be highly potent cytotoxic agents, with one compound exhibiting IC50 values of 16.80 nM and 17.00 nM against MDA-MB-231 and HepG2 cell lines, respectively. rsc.org Thiazole-based chalcones with a 2,4-dichlorophenyl residue also displayed selective cytotoxicity in malignant lung cells. nih.gov Furthermore, two 4-thiazolidinone derivatives with a 2,4-dichlorophenyl acetamide (B32628) side chain were evaluated by the National Cancer Institute (NCI) and found to inhibit the growth of the majority of 60 cancer cell lines at micromolar concentrations. dmed.org.ua

Table 2: In Vitro Antiproliferative Activity of Selected 2,4-Dichlorophenyl Derivatives

| Compound Class | Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivative | MCF-7, MDA-MB-231 | 70-170 µM | acs.org |

| Spirooxindole derivative | MDA-MB-231, HepG2 | ~17 nM | rsc.org |

| 4-Thiazolidinone derivative (Les-2769) | NCI-60 Panel | 14.6 µM (Mean GI50) | dmed.org.ua |

| 4-Thiazolidinone derivative (Les-3266) | NCI-60 Panel | 16.5 µM (Mean GI50) | dmed.org.ua |

Derivatives containing the 2,4-dichlorophenyl group have been synthesized and evaluated for their antimicrobial properties, demonstrating notable efficacy against both fungal and bacterial pathogens.

Antifungal Activity: A significant finding in this area is the potent, broad-spectrum antifungal activity of 2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol. researchgate.net This triazole-indole hybrid molecule showed particular effectiveness against Candida species that have low susceptibility to fluconazole. Its mechanism of action was identified as the inhibition of both ergosterol (B1671047) biosynthesis and phospholipase A2-like activity. researchgate.net

Table 3: Antifungal Activity of a 2,4-Dichlorophenyl Triazole Derivative against Candida Species

| Candida Species | Test Compound MIC90 (µg/mL) | Fluconazole MIC90 (µg/mL) | Voriconazole MIC90 (µg/mL) | Reference |

|---|---|---|---|---|

| C. glabrata | 0.25 | 64 | 1 | researchgate.net |

| C. krusei | 0.125 | 64 | 0.125 | researchgate.net |

| C. albicans | 0.5 | 8 | 0.25 | researchgate.net |

Antibacterial Activity: The antibacterial potential of related structures has also been explored. A study on nitropyridines mentioned that certain novel 3(5)-nitropyridines functionalized with azole moieties exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com While the specific activity of a 2,4-dichlorophenyl variant was not detailed for antibacterial action in this context, it was the most potent inhibitor of GSK3 in the same series, highlighting the contribution of this substitution to biological activity. mdpi.com

Anti-inflammatory Response in Cellular Models

While direct studies on the anti-inflammatory properties of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine are not present in the available literature, research on related pyridine and pyrimidine (B1678525) derivatives suggests a potential for such activity. The anti-inflammatory effects of these compound classes are often attributed to their ability to inhibit key inflammatory mediators. nih.gov

For instance, certain pyrimidine-based anti-inflammatory agents are understood to function by suppressing the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which in turn reduces the production of prostaglandin (B15479496) E2 (PGE2), a significant inflammatory mediator. nih.gov A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which share a diaryl pharmacophore often associated with anti-inflammatory properties, demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov The IC50 values for COX-1 inhibition ranged from 10 to 43 μmol/L, while for COX-2, they ranged from 9.2 to 279.3 μmol/L, indicating that structural modifications can influence potency and selectivity. nih.gov

Furthermore, a series of thiazole-based hydrazide derivatives containing a pyridine moiety were evaluated for their in vitro anti-inflammatory activity through a protein denaturation inhibition method. acs.org Several of these compounds exhibited notable activity, with IC50 values ranging from 46.29 to 100.60 μg/mL. acs.org The structure-activity relationship findings from this study highlighted that the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring enhanced anti-inflammatory effects. acs.org

The anti-inflammatory potential of pyrimidine derivatives is also linked to their capacity to inhibit other inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins. nih.gov

Table 1: Anti-inflammatory Activity of Related Pyridine Derivatives

| Compound Class | Mechanism of Action | Observed Activity |

|---|---|---|

| Pyrimidine-based agents | Inhibition of COX-1 and COX-2 enzymes | Reduction in prostaglandin E2 production nih.gov |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | Inhibition of COX-1 and COX-2 enzymes | IC50 values for COX-1: 10-43 μmol/L; for COX-2: 9.2-279.3 μmol/L nih.gov |

Other Bioactivity Assessments (e.g., antioxidant, herbicidal activity if applicable)

The 4-hydroxypyridine (B47283) scaffold is a key feature of compounds with potential antioxidant properties. A study on ortho-hydroxypyridine-4-one iron chelators revealed that N1-H hydroxypyridinones were effective radical scavengers in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov This activity is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov Similarly, an antioxidant of the 3-hydroxypyridine (B118123) class, SD-6, demonstrated protective effects in heart muscle tissue under hypoxic conditions, suggesting a role in mitigating oxidative stress. nih.gov

The antioxidant capacity of such compounds is often linked to the number and position of hydroxyl groups on the aromatic ring, which can stabilize the phenoxy radical formed during the scavenging process. core.ac.uk

While no specific herbicidal data exists for 2-(2,4-Dichlorophenyl)-4-hydroxypyridine, research on related pyrimidine derivatives indicates potential in this area. A study on novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives assessed their herbicidal effects. nih.gov One compound, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine, showed strong inhibition of root growth in Pennisetum alopecuroides, with an IC50 of 1.90 mg L-1. nih.gov Another derivative demonstrated bleaching activity by inhibiting chlorophyll (B73375) levels. nih.gov The structure-activity relationship from this research suggested that the substituent at the 6-position of the pyrimidine ring is crucial for its herbicidal action. nih.gov

Mechanistic Insights from Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule might interact with a biological target. While no such studies were found for 2-(2,4-Dichlorophenyl)-4-hydroxypyridine, research on other pyridine derivatives provides a framework for how this compound might be studied.

Molecular docking studies on various pyridine derivatives have successfully predicted their binding modes within the active sites of different enzymes. For example, in a study of substituted pyridine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors, molecular docking suggested that key interactions occurred with amino acid residues Lys661 and Asp555. nih.gov Similarly, docking studies of 2,6-diaryl-substituted pyridines with the Eg5 kinesin motor protein, a cancer target, indicated potential hydrogen bond interactions with GLU116 and GLY117 residues in the binding site. tubitak.gov.tr

Molecular dynamics (MD) simulations can further refine these predictions by showing how the ligand-protein complex behaves over time. For instance, MD simulations of a thiazole-clubbed pyridine scaffold with the SARS-CoV-2 main protease (Mpro) were used to demonstrate the stability of the ligand binding. nih.govstrath.ac.uk These simulations often reveal the importance of specific interactions, such as the formation of stable hydrogen bonds and the role of water molecules in mediating ligand-protein binding. nih.gov

Computational methods are also employed to estimate the binding affinity and stability of a ligand for its target. The binding free energy can be calculated using approaches like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. In the study of LSD1 inhibitors, the binding free energies calculated via MM-PBSA were in good agreement with the experimental bioactivity, and electrostatic interactions were identified as the primary driving force for binding. nih.gov

Molecular dynamics simulations also provide insights into the stability of the ligand within the binding pocket. researchgate.net These simulations can track the movement of the ligand and the protein over time to ensure that the predicted binding pose is stable. researchgate.net For example, MD simulations have been used to confirm the stable binding of pyridine-based agonists to protein kinase C (PKC) at the membrane interface. acs.org

Table 2: Examples of Molecular Modeling Studies on Pyridine Derivatives

| Compound Class | Target | Key Findings from Docking/MD |

|---|---|---|

| Substituted Pyridine Derivatives | Lysine-specific demethylase 1 (LSD1) | Interactions with Lys661 and Asp555; electrostatic interactions are the main driving force for binding. nih.gov |

| 2,6-diaryl-substituted Pyridines | Eg5 kinesin | Potential H-bond interactions with GLU116 and GLY117. tubitak.gov.tr |

| Thiazole-clubbed Pyridine Scaffolds | SARS-CoV-2 main protease (Mpro) | Stable binding to the protease active site. nih.govstrath.ac.uk |

Investigations into Synergistic Effects with Known Modulators (e.g., chemotherapeutics)

The pyridine scaffold is present in numerous anticancer agents, and research into novel pyridine derivatives often includes evaluating their potential as anticancer drugs, sometimes in combination with existing therapies. arabjchem.orgekb.egekb.egissuu.com While direct studies on the synergistic effects of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine are not available, the broader class of pyridine derivatives has been explored for such potential.

Environmental Fate and Biotransformation Studies of Hydroxypyridines

Microbial Degradation Pathways of Hydroxypyridine Derivatives

The microbial breakdown of hydroxypyridine compounds is a critical process in their environmental detoxification. Studies on various hydroxypyridine isomers, such as 2-hydroxypyridine (B17775) (2HP), 3-hydroxypyridine (B118123) (3HP), and 4-hydroxypyridine (B47283) (4HP), have revealed diverse catabolic strategies employed by microorganisms.

The degradation of these compounds typically commences with a hydroxylation step, catalyzed by monooxygenases or dioxygenases, which prepares the aromatic ring for subsequent cleavage. nih.govnih.govasm.org For instance, in the case of 4HP degradation by Agrobacterium sp. (NCIB 10413), the initial reaction is catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, yielding 3,4-dihydroxypyridine (34DHP). nih.gov Subsequent catabolism involves a ring-opening dioxygenase and a hydrolase, ultimately breaking down 4HP into ammonia, formate, and pyruvate. nih.gov

Similarly, the catabolism of 2HP in Rhodococcus rhodochrous PY11 is initiated by a four-component dioxygenase. asm.org This is followed by further oxidation and ring cleavage. asm.org In Ensifer adhaerens HP1, the degradation of 3HP is initiated by a four-component dehydrogenase, leading to the formation of 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.gov

The degradation of the dichlorophenyl moiety often involves the breakdown of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. mdpi.comnih.gov Soil microorganisms are primarily responsible for the degradation of 2,4-D. mdpi.com The process is often initiated by the cleavage of the ether bond by an α-ketoglutarate-dependent 2,4-D dioxygenase, which converts 2,4-D into 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov This is followed by hydroxylation of 2,4-DCP to form dichlorocatechol, which then undergoes ring cleavage. nih.gov Several bacterial and fungal strains, including Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum, Mortierella, and Umbelopsis, have been identified as capable of degrading 2,4-D. mdpi.comresearchgate.net

The enzymatic machinery responsible for hydroxypyridine degradation is diverse and specific to the microbial strain and the substrate.

In the degradation of 4HP by Arthrobacter sp. IN13, a flavin-dependent monooxygenase, KpiA, catalyzes the initial hydroxylation to 3,4-dihydroxypyridine. nih.govnih.govresearchgate.net The subsequent ring cleavage is performed by a novel extradiol dioxygenase, KpiC, which belongs to the amidohydrolase family. nih.govnih.govresearchgate.net The resulting product, 3-(N-formyl)-formiminopyruvate, is further processed by the KpiB hydrolase. nih.govnih.govresearchgate.net

For 2HP degradation in Rhodococcus rhodochrous PY11, a four-component dioxygenase encoded by the hpoBCDF genes is responsible for the initial hydroxylation. asm.org The components include a ferredoxin, a large subunit of the dioxygenase, and a ferredoxin reductase. asm.org

In the case of 3HP catabolism in Ensifer adhaerens HP1, a four-component dehydrogenase, HpdA1A2A3A4, catalyzes the initial hydroxylation. nih.gov

The degradation of the 2,4-dichlorophenyl component, as seen in 2,4-D breakdown, involves a well-characterized enzymatic pathway. The key enzyme is the α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which cleaves the ether linkage. nih.gov This is followed by the action of 2,4-DCP hydroxylase (TfdB), chlorocatechol 1,2-dioxygenase (TfdC), chloromuconate cycloisomerase (TfdD), chlorodienelactone hydrolase (TfdE), and chloromaleylacetate reductase (TfdF). nih.gov

Table 1: Key Enzymes in the Degradation of Hydroxypyridine and Dichlorophenyl Moieties

| Enzyme | Substrate | Organism | Function | Reference |

| KpiA (Flavin-dependent monooxygenase) | 4-Hydroxypyridine | Arthrobacter sp. IN13 | Initial hydroxylation | nih.govnih.govresearchgate.net |

| KpiC (Extradiol dioxygenase) | 3,4-Dihydroxypyridine | Arthrobacter sp. IN13 | Ring cleavage | nih.govnih.govresearchgate.net |

| HpoBCDF (Four-component dioxygenase) | 2-Hydroxypyridine | Rhodococcus rhodochrous PY11 | Initial hydroxylation | asm.org |

| HpdA1A2A3A4 (Four-component dehydrogenase) | 3-Hydroxypyridine | Ensifer adhaerens HP1 | Initial hydroxylation | nih.gov |

| TfdA (α-ketoglutarate-dependent 2,4-D dioxygenase) | 2,4-Dichlorophenoxyacetic acid | Cupriavidus necator JMP134 | Ether bond cleavage | nih.gov |

| TfdB (2,4-DCP hydroxylase) | 2,4-Dichlorophenol | Cupriavidus necator JMP134 | Hydroxylation | nih.gov |

The genes encoding the enzymes for hydroxypyridine degradation are often organized in clusters on the microbial chromosome or on plasmids.

In Arthrobacter sp. IN13, the genes responsible for 4HP catabolism are located in the kpi gene cluster, which consists of 16 open reading frames. nih.govresearchgate.net This cluster includes the kpiA, kpiB, and kpiC genes, which encode the key enzymes of the pathway. nih.govnih.govresearchgate.net

For 2HP degradation in Rhodococcus rhodochrous PY11, the responsible genes are found in the hpo gene cluster. asm.org This cluster contains the hpoBCDF genes for the initial dioxygenase. asm.org

The genetic basis for 3HP degradation in Ensifer adhaerens HP1 is located in the 3hpd gene cluster. nih.gov The presence of this gene cluster has been identified in the genomes of a diverse range of bacteria. nih.gov

The genes for 2,4-D degradation, known as tfd genes, are well-studied, particularly in Cupriavidus necator JMP134. nih.gov These genes, including tfdA, tfdB, tfdC, tfdD, tfdE, and tfdF, encode the enzymes for the complete degradation pathway. nih.gov

Table 2: Gene Clusters for Hydroxypyridine and Dichlorophenyl Moiety Degradation

| Gene Cluster | Compound Degraded | Organism | Key Genes | Reference |

| kpi | 4-Hydroxypyridine | Arthrobacter sp. IN13 | kpiA, kpiB, kpiC | nih.govnih.govresearchgate.net |

| hpo | 2-Hydroxypyridine | Rhodococcus rhodochrous PY11 | hpoBCDF | asm.org |

| 3hpd | 3-Hydroxypyridine | Ensifer adhaerens HP1 | hpdA1A2A3A4 | nih.gov |

| tfd | 2,4-Dichlorophenoxyacetic acid | Cupriavidus necator JMP134 | tfdA, tfdB, tfdC, tfdD, tfdE, tfdF | nih.gov |

Abiotic Degradation Mechanisms

Abiotic degradation processes can also contribute to the transformation of compounds like 2-(2,4-Dichlorophenyl)-4-hydroxypyridine in the environment. For the dichlorophenyl moiety, processes like photodegradation and advanced oxidation processes have been investigated for the remediation of 2,4-D and 2,4-DCP. mdpi.comnih.govresearchgate.net

Electrochemical oxidation and electro-Fenton processes using a boron-doped diamond (BDD) anode have been shown to effectively degrade 2,4-D. researchgate.net These processes generate highly reactive hydroxyl radicals that can mineralize the organic compound. researchgate.net The degradation of 2,4-DCP can also be achieved through activation of peroxymonosulfate (B1194676) by manganese oxides, which generates sulfate (B86663) radicals as the primary oxidant. nih.gov

Environmental Persistence and Bioavailability of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine

The environmental persistence and bioavailability of a chemical are influenced by its physicochemical properties and its susceptibility to biotic and abiotic degradation. While specific data for 2-(2,4-Dichlorophenyl)-4-hydroxypyridine is unavailable, the persistence of related compounds can offer some insights.

The persistence of 2,4-D in the environment is a concern due to its widespread use. nih.gov However, it is also known to be degraded by various soil microorganisms. mdpi.comnih.gov The bioavailability of chlorinated organic compounds can be limited by their sorption to soil organic matter and humic substances. osti.gov Studies on the microbial release of 2,4-DCP bound to humic acid have shown that only a small fraction is released over time, suggesting that binding can reduce its bioavailability. osti.gov

The bioavailability of dihydropyridine (B1217469) compounds, which share a structural similarity with hydroxypyridines, can be low due to poor solubility and significant first-pass metabolism. nih.gov For instance, a newly synthesized dihydropyridine compound showed an oral bioavailability of only 8.2% in rats. nih.gov Similarly, the bioavailability of another complex organic compound, 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone, was found to be very low when administered orally. nih.gov

Future Research Directions and Translational Perspectives Non Clinical

Development of Advanced Synthetic Strategies for Enhanced Analog Diversity

The generation of a diverse library of analogs based on the 2-(2,4-Dichlorophenyl)-4-hydroxypyridine scaffold is fundamental to exploring its full potential. While classical methods for pyridine (B92270) synthesis exist, future research will likely focus on more efficient, high-yield, and versatile synthetic routes. The synthesis of substituted pyridines has long been a subject of intensive investigation due to their wide-ranging applications as core components of active substances. google.com

Advanced strategies may include:

Novel Cyclization Methods: Developing one-pot or domino reactions that start from readily available and economical starting materials to construct the 4-hydroxypyridine (B47283) ring with various substitutions. google.comgoogle.com Patents describe multi-step processes for preparing O-modified 4-hydroxypyridine derivatives, but these can have moderate yields of 50-60%. google.com Future work aims to improve upon these yields.

Late-Stage Functionalization: Employing C-H activation and functionalization techniques to directly modify the pyridine or phenyl rings on the core scaffold. nih.gov This allows for the rapid introduction of diverse chemical groups at specific positions, which is highly desirable for creating a broad range of analogs for structure-activity relationship (SAR) studies. nih.gov

Combinatorial Chemistry: Utilizing parallel synthesis techniques to rapidly generate large libraries of analogs by systematically varying the substituents on both the phenyl and pyridine rings.

These advanced synthetic approaches will be crucial for producing a wide array of derivatives, enabling a thorough investigation of how structural modifications influence the compound's properties and biological activities.

| Catalytic Cross-Coupling | Using metal catalysts (e.g., copper, palladium) to form new carbon-carbon or carbon-heteroatom bonds, attaching various functional groups to the scaffold. chemicalbook.com | High functional group tolerance, well-understood reaction mechanisms. | Catalyst cost and removal from the final product can be concerns. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical design. mdpi.com These computational tools can significantly accelerate the design-synthesize-test cycle for developing new analogs of 2-(2,4-Dichlorophenyl)-4-hydroxypyridine.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms like Random Forests and Support Vector Machines can build predictive models that correlate the structural features of analogs with their biological activity. nih.govmdpi.com These models can then be used to prioritize which new analogs to synthesize.

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Reinforcement Learning (RL), can design entirely new molecules from scratch that are optimized for desired properties, such as high predicted activity against a specific target and favorable physicochemical characteristics. ijmsci.orgcrimsonpublishers.com

Predictive Modeling: Deep learning models can analyze vast datasets of chemical structures and biological activities to predict properties like efficacy, toxicity, and pharmacokinetic profiles, helping to identify promising candidates early in the discovery process. nih.govresearchgate.net By representing molecules as graphs, Graph Neural Networks (GNNs) can effectively analyze and predict how molecular structures will behave. nih.gov

Table 2: Application of AI/ML Models in Compound Design

| AI/ML Technique | Application | Potential for 2-(2,4-Dichlorophenyl)-4-hydroxypyridine |

|---|---|---|

| Support Vector Machines (SVM) | Classification and regression tasks, such as predicting compound activity or toxicity. mdpi.comunimi.it | Predict the biological activity of novel analogs based on their molecular descriptors. nih.gov |

| Random Forest (RF) | Classification and regression; useful for feature selection and handling complex, non-linear data. crimsonpublishers.comunimi.it | Identify key structural features responsible for a desired biological effect. mdpi.com |

| Deep Neural Networks (DNNs) | Predictive modeling for efficacy and safety by analyzing vast amounts of data. nih.govnih.gov | Screen virtual libraries of analogs to predict their binding affinity to novel targets. nih.gov |

| Generative Adversarial Networks (GANs) | De novo design of novel chemical structures with desired properties. crimsonpublishers.com | Generate new, synthesizable molecules based on the core scaffold but optimized for enhanced activity or novel functions. |

Exploration of Novel Biological Targets through High-Throughput Screening (In Vitro)

High-throughput screening (HTS) is an essential tool for identifying the biological targets of a compound and discovering novel therapeutic applications. nih.gov HTS allows for the rapid testing of large libraries of chemicals against numerous biological targets. nih.gov For 2-(2,4-Dichlorophenyl)-4-hydroxypyridine and its analogs, HTS can be employed to uncover previously unknown biological activities.

Future research should involve:

Biochemical Assays: Screening the compound library against panels of purified proteins, such as kinases, proteases, or metabolic enzymes, to identify direct inhibitors or activators. mdpi.com

Cell-Based Assays: Using various cell lines (e.g., cancer cells, neuronal cells) to screen for compounds that induce a specific phenotype, such as cell death, differentiation, or inhibition of a particular signaling pathway. mdpi.com This approach allows for the investigation of whole pathways. mdpi.com

Phenotypic Screening: Employing high-content imaging and analysis to identify compounds that cause a desired change in cellular morphology or function, without a priori knowledge of the specific molecular target. nih.gov

The "hits" identified from these screens—compounds that show activity—would then undergo further validation to confirm their mechanism of action and identify the specific molecular target. mdpi.com

Table 3: High-Throughput Screening (HTS) Platforms for Target Discovery

| HTS Assay Type | Description | Example Application for the Compound |

|---|---|---|